molecular formula C25H30O2 B1665643 (E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid CAS No. 167413-64-1

(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid

Cat. No. B1665643
M. Wt: 362.5 g/mol
InChI Key: VZEFZNZNVIXOCT-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN 192240 is a biochemical.

Scientific Research Applications

Retinoid Biological Activity

A study by Dawson et al. (1989) explored the biological activity of analogues of (E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid in relation to their structural modifications. These compounds were found to have significant biological activity, influenced by the geometric constraints imposed by the retinoid receptor (Dawson et al., 1989).

RXR-Selective Compounds

Boehm et al. (1994) reported on the design and synthesis of potent retinoid X receptor (RXR)-selective compounds, based on structural variations of this molecule. These compounds demonstrated selective activation of the RXR class and offered pharmacological tools for elucidating the biological roles of individual retinoid receptors (Boehm et al., 1994).

Advancements in Retinoid Therapy

Jurutka et al. (2013) developed analogues of (E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid, known as bexarotene, for retinoid X receptor (RXR) selective agonism. These compounds were evaluated for their biological activity and potential improvements in therapy for cutaneous T-cell lymphoma (CTCL) (Jurutka et al., 2013).

PET Imaging and CNS Diseases

Shibahara et al. (2017) synthesized a tracer for positron emission tomography (PET) imaging, which is based on the RXR partial agonist, to study its distribution in the brain for potential treatment of CNS diseases like Alzheimer's and Parkinson's (Shibahara et al., 2017).

properties

CAS RN

167413-64-1

Product Name

(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid

Molecular Formula

C25H30O2

Molecular Weight

362.5 g/mol

IUPAC Name

3-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

InChI

InChI=1S/C25H30O2/c1-16(12-18-8-7-9-19(14-18)23(26)27)20-15-22-21(13-17(20)2)24(3,4)10-11-25(22,5)6/h7-9,12-15H,10-11H2,1-6H3,(H,26,27)/b16-12+

InChI Key

VZEFZNZNVIXOCT-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1/C(=C/C3=CC(=CC=C3)C(=O)O)/C)C(CCC2(C)C)(C)C

SMILES

CC1=CC2=C(C=C1C(=CC3=CC(=CC=C3)C(=O)O)C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=CC3=CC(=CC=C3)C(=O)O)C)C(CCC2(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGN 192240;  AGN-192240;  AGN192240

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid
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(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid
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(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid
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(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid
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(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid
Reactant of Route 6
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(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid

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